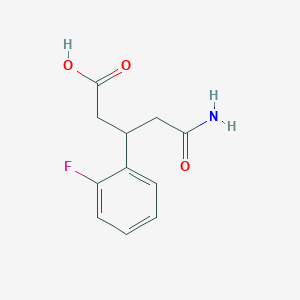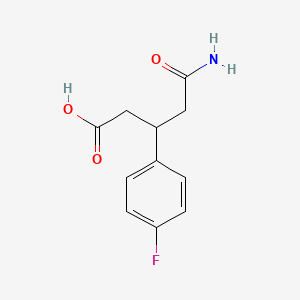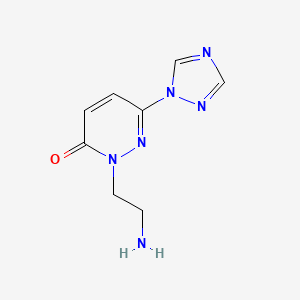
2-ブロモ-3-(4-チオモルホリノ)プロプ-1-エン
説明
“2-Bromo-3-(4-thiomorpholino)prop-1-ene” is a chemical compound with the molecular formula C7H12BrNS and a molecular weight of 222.146 . It is categorized under building blocks .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(4-thiomorpholino)prop-1-ene” is represented by the formula C7H12BrNS . The molecule consists of a bromine atom (Br), a sulfur atom (S), a nitrogen atom (N), 7 carbon atoms ©, and 12 hydrogen atoms (H) .Physical and Chemical Properties Analysis
“2-Bromo-3-(4-thiomorpholino)prop-1-ene” has a molecular weight of 222.146 . Unfortunately, additional physical and chemical properties like melting point, boiling point, and density are not available.科学的研究の応用
医薬品化学: 治療薬の合成
2-ブロモ-3-(4-チオモルホリノ)プロプ-1-エン: は、新規治療薬の合成において医薬品化学で利用されています。 その分子構造により、硫黄含有ヘテロ環を導入することができます。硫黄含有ヘテロ環は、しばしば抗菌性および抗がん性を示す薬剤に見られます 。この化合物は、より複雑な分子の生成において中間体として作用するため、創薬において非常に価値があります。
材料科学: 機能性ポリマーの開発
材料科学では、この化合物は機能性ポリマーの開発に用いられます。2-ブロモ-3-(4-チオモルホリノ)プロプ-1-エンのビニル基は重合を起こすため、コーティング、接着剤、エラストマーなどに使用可能な材料となります。 これらのポリマーは、導電性、生体適合性、または環境安定性などの特定の特性を持つように設計することができます .
環境科学: センサー材料の合成
この化合物の反応性は、環境科学においてセンサー材料の合成に利用されています。 2-ブロモ-3-(4-チオモルホリノ)プロプ-1-エンから誘導されたポリマーから作られたセンサーは、さまざまな環境汚染物質に敏感にすることができ、有害物質の検出と監視を支援します .
分析化学: クロマトグラフィーおよび分光法
分析化学では、2-ブロモ-3-(4-チオモルホリノ)プロプ-1-エンは、クロマトグラフィーおよび分光法用の標準物質と試薬の調製に使用されます。 その明確に定義された物理的および化学的特性により、分析機器を正確に校正することができます。これは、サンプルの定量化と定性化に不可欠です .
生化学: 酵素阻害の研究
生化学者は、2-ブロモ-3-(4-チオモルホリノ)プロプ-1-エンを使用して、酵素阻害を研究しています。 この化合物は、特定の酵素と相互作用するように設計することができ、酵素メカニズムについての洞察を提供し、代謝経路を調節したり、病気を治療したりできる阻害剤の開発を支援します .
薬理学: 薬物送達システム
薬理学では、この化合物の構造的特徴は、薬物送達システムの作成のために調査されています。 他の分子に結合する能力を利用して、薬剤を体内の標的部位に輸送できるキャリアを開発することができます。これにより、治療薬の有効性を高め、副作用を軽減することができます .
触媒: 有機合成反応
2-ブロモ-3-(4-チオモルホリノ)プロプ-1-エン: は、さまざまな有機合成反応において、触媒または触媒前駆体として役立ちます。 その存在により、反応速度が加速し、生成物の収率が向上し、より穏やかな条件下で反応が進む可能性があり、合成有機化学において貴重なツールとなっています .
光線力学療法: 光増感剤の開発
最後に、光線力学療法の分野では、この化合物は、光増感剤の開発のために調査されています。光増感剤とは、光活性化されると、活性酸素種を生成して癌細胞を殺すことができる化合物です。 2-ブロモ-3-(4-チオモルホリノ)プロプ-1-エンのチオモルホリン部分は、光を吸収してこれらの治療反応を開始するように官能化することができます .
将来の方向性
生化学分析
Biochemical Properties
2-Bromo-3-(4-thiomorpholino)prop-1-ene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine atom and thiomorpholine ring contribute to its reactivity and ability to form covalent bonds with nucleophilic sites on biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
2-Bromo-3-(4-thiomorpholino)prop-1-ene has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling proteins, leading to changes in downstream gene expression and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-Bromo-3-(4-thiomorpholino)prop-1-ene involves its ability to bind to specific biomolecules, leading to changes in their activity. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-(4-thiomorpholino)prop-1-ene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biological activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-(4-thiomorpholino)prop-1-ene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may be observed at very high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-Bromo-3-(4-thiomorpholino)prop-1-ene is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-3-(4-thiomorpholino)prop-1-ene within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-3-(4-thiomorpholino)prop-1-ene is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
4-(2-bromoprop-2-enyl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNS/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZLDVGNYIEZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCSCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)
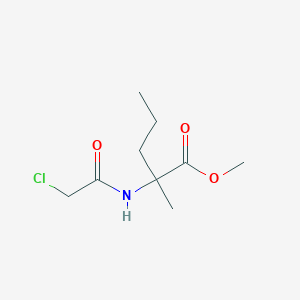
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)
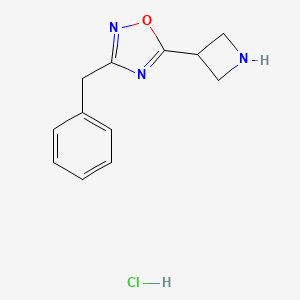
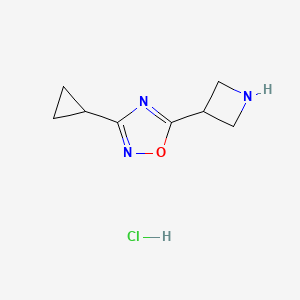
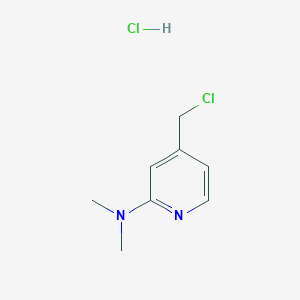
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)
